molecular formula C28H26N2O8 B12783036 12-Hydroxy-O-demethyl muraglitazar CAS No. 875430-18-5

12-Hydroxy-O-demethyl muraglitazar

Cat. No.: B12783036
CAS No.: 875430-18-5
M. Wt: 518.5 g/mol
InChI Key: YIRXLRFQQYZVHN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy-O-demethyl muraglitazar involves multiple steps, including acylglucuronidation, aliphatic/aryl hydroxylation, and O-demethylation. The primary metabolic pathways include the involvement of cytochrome P450 enzymes and uridine 5’-diphospho-glucuronic acid glucuronosyltransferase enzymes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of high-pressure liquid chromatography and nuclear magnetic resonance for purification and characterization .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxy-O-demethyl muraglitazar undergoes several types of chemical reactions, including:

    Oxidation: Catalyzed by cytochrome P450 enzymes.

    Reduction: Involves the reduction of specific functional groups.

    Substitution: Involves the replacement of functional groups with others.

Common Reagents and Conditions:

    Oxidation: Utilizes reagents like β-nicotinamide adenine dinucleotide phosphate sodium (reduced form).

    Reduction: Commonly employs reducing agents like sodium borohydride.

    Substitution: Often involves halogenated compounds and strong bases.

Major Products Formed: The major products formed from these reactions include various metabolites such as O-demethyl muraglitazar and 9-hydroxy muraglitazar .

Scientific Research Applications

12-Hydroxy-O-demethyl muraglitazar has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-Hydroxy-O-demethyl muraglitazar involves its interaction with peroxisome proliferator-activated receptor alpha and gamma receptors. By activating these receptors, the compound enhances insulin sensitivity, lowers blood glucose levels, and improves lipid profiles. It promotes the uptake and storage of fatty acids in adipose tissue and reduces plasma free fatty acid levels .

Comparison with Similar Compounds

    Muraglitazar: The parent compound, known for its dual peroxisome proliferator-activated receptor agonist activity.

    Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used in the treatment of type 2 diabetes.

    Rosiglitazone: A peroxisome proliferator-activated receptor gamma agonist with similar therapeutic effects.

Uniqueness: 12-Hydroxy-O-demethyl muraglitazar is unique due to its dual peroxisome proliferator-activated receptor alpha and gamma agonist activity, which provides a broader range of metabolic benefits compared to compounds that target only one receptor subtype .

Properties

CAS No.

875430-18-5

Molecular Formula

C28H26N2O8

Molecular Weight

518.5 g/mol

IUPAC Name

2-[[4-[2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid

InChI

InChI=1S/C28H26N2O8/c31-18-25-24(29-27(38-25)20-4-2-1-3-5-20)14-15-36-22-10-6-19(7-11-22)16-30(17-26(33)34)28(35)37-23-12-8-21(32)9-13-23/h1-13,31-32H,14-18H2,(H,33,34)

InChI Key

YIRXLRFQQYZVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)CO)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O

Origin of Product

United States

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